N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide
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Overview
Description
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides This compound is characterized by the presence of a quinoline moiety, an acetyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Pfitzinger reaction, where isatin reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide.
Acetylation: The quinoline intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline intermediate with 4-fluoroaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide: Similar structure but with a chlorine atom instead of fluorine.
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-bromophenyl)oxamide: Similar structure but with a bromine atom instead of fluorine.
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(26)18(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQDUKVXKJMQEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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